molecular formula C14H22O6 B14286440 Dimethyl 6,7-dioxododecanedioate CAS No. 141340-70-7

Dimethyl 6,7-dioxododecanedioate

Cat. No.: B14286440
CAS No.: 141340-70-7
M. Wt: 286.32 g/mol
InChI Key: MNEQOEMKTVHVTA-UHFFFAOYSA-N
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Description

Dimethyl 6,7-dioxododecanedioate is a diester derivative of dodecanedioic acid (12-carbon chain) featuring two ketone functional groups at the 6th and 7th positions.

Properties

CAS No.

141340-70-7

Molecular Formula

C14H22O6

Molecular Weight

286.32 g/mol

IUPAC Name

dimethyl 6,7-dioxododecanedioate

InChI

InChI=1S/C14H22O6/c1-19-13(17)9-5-3-7-11(15)12(16)8-4-6-10-14(18)20-2/h3-10H2,1-2H3

InChI Key

MNEQOEMKTVHVTA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCC(=O)C(=O)CCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 6,7-dioxododecanedioate typically involves the esterification of dodecanedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The general reaction scheme is as follows:

Dodecanedioic acid+2MethanolAcid catalystDimethyl 6,7-dioxododecanedioate+2Water\text{Dodecanedioic acid} + 2 \text{Methanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + 2 \text{Water} Dodecanedioic acid+2MethanolAcid catalyst​Dimethyl 6,7-dioxododecanedioate+2Water

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes often utilize fixed-bed reactors and employ catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is continuously fed into the reactor, and the product is separated and purified through distillation.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 6,7-dioxododecanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form dicarboxylic acids.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Dodecanedioic acid derivatives.

    Reduction: Hydroxy derivatives of the original compound.

    Substitution: Amides or alcohol derivatives, depending on the nucleophile used.

Scientific Research Applications

Dimethyl 6,7-dioxododecanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be utilized in the study of metabolic pathways involving dicarboxylic acids.

    Industry: Used in the production of polymers and as a plasticizer in various materials.

Mechanism of Action

The mechanism of action of Dimethyl 6,7-dioxododecanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release dodecanedioic acid, which can then participate in various biochemical pathways. The oxo groups may also play a role in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Physical Properties

The presence of dioxo groups in dimethyl 6,7-dioxododecanedioate introduces significant differences compared to saturated diesters:

Compound Name Chain Length Molecular Formula Molecular Weight Functional Groups Key Physical Traits
This compound 12-carbon C₁₄H₂₂O₆ 286.32 Diester, two ketones Higher polarity, lower melting point vs. saturated analogs
Dimethyl Pentadecanedioate 15-carbon C₁₇H₃₂O₄ 300.43 Diester Moderate lipophilicity, solid at room temperature
Dimethyl Hexadecanedioate 16-carbon C₁₈H₃₄O₄ 314.46 Diester Low volatility, used in polymer synthesis
Dimethyl Octadecanedioate 18-carbon C₂₀H₃₈O₄ 342.51 Diester High molecular weight, industrial lubricant precursor

Key Observations :

  • Polarity : The dioxo groups in the target compound increase its solubility in polar solvents (e.g., acetone, DMSO) compared to saturated diesters, which are more lipophilic.
  • Reactivity : The ketone groups enable nucleophilic additions or condensations (e.g., aldol reactions), expanding its utility in synthesizing heterocycles or complex esters. Saturated analogs primarily undergo ester-specific reactions (e.g., hydrolysis, transesterification).
Toxicity and Handling

While this compound’s toxicity profile is undocumented, analogous diesters like dimethyl pentadecanedioate and hexadecanedioate are classified as low-toxicity compounds. However, all require careful handling to avoid inhalation or dermal exposure . The dioxo groups may introduce additional reactivity risks (e.g., skin sensitization), warranting stricter safety protocols compared to saturated counterparts.

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